LUF7244 - 1416575-97-7

LUF7244

Catalog Number: EVT-274407
CAS Number: 1416575-97-7
Molecular Formula: C20H15ClN2O3
Molecular Weight: 366.801
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LUF7244 is a novel allosteric modulator/activator of Kv11.1 channels, counteracting dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model.
Overview

LUF7244 is a compound identified as a negative allosteric modulator and activator of the Kv11.1 ion channels, also known as human Ether-à-go-go-Related Gene channels (hERG). It has garnered attention due to its potential therapeutic applications in counteracting drug-induced cardiac arrhythmias, particularly those associated with the blockade of Kv11.1 channels, which can lead to life-threatening conditions such as torsades de pointes. The compound was synthesized following established methodologies and has been extensively characterized for its pharmacological properties.

Source and Classification

LUF7244 is classified under the category of allosteric modulators, specifically targeting Kv11.1 channels. Its chemical formula is C28H24ClN3O6C_{28}H_{24}ClN_{3}O_{6}, and it has a molecular weight of approximately 533.97 g/mol . The compound is primarily sourced from synthetic pathways developed in research laboratories focusing on cardiac pharmacology .

Synthesis Analysis

Methods and Technical Details

The synthesis of LUF7244 has been documented in various studies, highlighting a multi-step process that involves the coupling of specific chemical precursors. The synthesis typically begins with the formation of an oxazoloquinoline derivative, followed by further modifications to introduce substituents that enhance its activity at the Kv11.1 channel. The compound was synthesized using established organic chemistry techniques, ensuring high purity levels (greater than 98%) .

Key Steps in Synthesis

  1. Formation of Oxazoloquinoline: This step involves cyclization reactions that yield the oxazoloquinoline core structure.
  2. Introduction of Substituents: Various substituents are introduced to enhance binding affinity and selectivity towards Kv11.1 channels.
  3. Purification: The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of LUF7244 reveals a complex arrangement that includes a chloro-substituted oxazoloquinoline moiety attached to a phenylacetamide group. The structural formula can be represented as follows:

  • IUPAC Name: 2-[3-(9-chloro-3-methyl-4-oxo-[1,2]oxazolo[4,5-c]quinolin-5-yl)phenyl]-N-(3,4,5-trimethoxyphenyl)acetamide
  • Molecular Formula: C28H24ClN3O6C_{28}H_{24}ClN_{3}O_{6}
  • Molecular Weight: 533.97 g/mol
  • Appearance: Solid powder

The chemical structure can be depicted using SMILES notation: CC1=NOC2=C1C(=O)N(C3=C2C(=CC=C3)Cl)C4=CC=CC(=C4)CC(=O)NC5=CC(=C(C(=C5)OC)OC)OC .

Chemical Reactions Analysis

Reactions and Technical Details

LUF7244 interacts with Kv11.1 channels through allosteric modulation, which alters the channel's conformation and affects ion flow without directly blocking the channel pore. Experimental data indicate that LUF7244 decreases the affinity of known blockers such as dofetilide and cisapride for Kv11.1 channels by significant factors (up to 4-fold), thereby mitigating drug-induced prolongation of action potentials .

Key Reactions

  • Allosteric Modulation: LUF7244 binds to a site distinct from the active site of Kv11.1, leading to enhanced ion current and reduced susceptibility to blockade by other drugs.
  • Electrophysiological Studies: In vitro studies demonstrate that LUF7244 increases steady-state currents through Kv11.1 channels while shortening action potential durations in cardiomyocytes .
Mechanism of Action

Process and Data

LUF7244 functions primarily by stabilizing the open state of Kv11.1 channels, thus promoting potassium ion efflux during cardiac repolarization phases. This mechanism helps counteract early afterdepolarizations induced by other pharmacological agents.

Key findings include:

  • LUF7244 significantly increases I_Kv11.1 currents in human embryonic kidney cells expressing hERG channels.
  • It effectively reduces action potential duration in both human induced pluripotent stem cell-derived cardiomyocytes and canine ventricular myocytes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder
  • Solubility: Soluble in dimethyl sulfoxide (DMSO)
  • Storage Conditions: Should be stored in a dry, dark environment at temperatures between 0°C to 4°C for short-term use or -20°C for long-term storage .

Chemical Properties

LUF7244 exhibits properties typical of small organic molecules used in pharmacology:

  • High purity (>98%)
  • Stability under recommended storage conditions
  • Reactivity primarily limited to interactions with specific ion channels rather than broad-spectrum chemical reactivity.
Applications

Scientific Uses

LUF7244 has significant implications in cardiac pharmacology:

  • Antiarrhythmic Research: Its ability to mitigate drug-induced arrhythmias positions it as a candidate for developing new antiarrhythmic therapies.
  • Cardiac Safety Assessment: It serves as a tool for evaluating the safety profiles of new drugs concerning their effects on hERG channels.
  • Pharmacological Studies: Researchers utilize LUF7244 to explore mechanisms underlying cardiac repolarization and arrhythmogenesis .
Introduction to Kv11.1 Channel Modulation in Cardiac Electrophysiology

Pharmacological Significance of hERG/Kv11.1 in Cardiac Repolarization

The voltage-gated potassium channel Kv11.1, encoded by the human ether-à-go-go-related gene (hERG), governs the rapid delayed rectifier potassium current (IKr) critical for cardiac repolarization. This channel’s unique structural features—including a large, hydrophobic pore cavity—render it susceptible to unintended blockade by diverse pharmaceuticals, ranging from antibiotics to antipsychotics [1] [2]. Drug-induced inhibition of IKr prolongs the ventricular action potential duration (APD), manifesting electrocardiographically as QT interval elongation. This prolongation predisposes patients to early afterdepolarizations (EADs) and the lethal polymorphic ventricular tachycardia torsades de pointes (TdP) [1] [4]. Consequently, numerous drugs (e.g., terfenadine, cisapride) have been withdrawn from clinical use, and stringent regulatory guidelines (ICH S7B/E14) mandate hERG screening for all new chemical entities [1] [2].

Table 1: Cardiac Ion Channels and Their Roles in Repolarization

ChannelCurrentRole in RepolarizationEffect of Blockade
Kv11.1 (hERG)IKrMajor phase 3 repolarizationAPD prolongation, QT elongation, TdP risk
Kv7.1IKsSecondary repolarization reserveMinimal prolongation alone; synergistic risk with IKr block
Nav1.5INaDepolarization (phase 0)Reduced conduction velocity; minimal QT effect
KIR2.1IK1Terminal repolarization and resting potentialAPD prolongation; EAD promotion

Rationale for Allosteric Modulators in Counteracting Drug-Induced Channelopathies

Orthosteric hERG blockers (e.g., dofetilide) bind directly within the channel’s pore domain, causing profound conduction arrest and repolarization failure. Allosteric modulators offer a mechanistically distinct strategy by binding to topographically distinct sites, thereby inducing conformational changes that modulate channel function without occluding ion conduction [3] [5]. Negative allosteric modulators (NAMs) like LUF7244 reduce the affinity of orthosteric blockers for Kv11.1, effectively displacing them and restoring channel function [1] [3]. This approach confers key advantages: * Subtype Selectivity: Allosteric sites exhibit greater sequence divergence than conserved orthosteric pockets, minimizing off-target effects. LUF7244 (10 µM) shows no activity against IKIR2.1, INav1.5, ICa-L, or IKs channels [1] [4]. * Ceiling Effect: Allosteric modulation is saturable, inherently limiting maximal effect and reducing overdose risk [1] [3]. * Pathway Preservation: Unlike direct channel activators, NAMs require endogenous channel activity, preserving physiological regulation [3] [5].

Table 2: Allosteric vs. Orthosteric Modulation of Kv11.1

PropertyOrthosteric Blockers (e.g., Dofetilide)Allosteric NAMs (e.g., LUF7244)
Binding SiteCentral pore cavityNon-pore allosteric site
Effect on CurrentComplete blockadeIncreased current via reduced inactivation
SelectivityLow (broad channel interactions)High (no effects on IK1, INa, ICa, IKs)
Safety ProfileHigh TdP riskCeiling effect; TdP suppression demonstrated
Therapeutic RoleAntiarrhythmic (Class III)Corrective for drug-induced or congenital LQTS

LUF7244 as a Negative Allosteric Modulator/Activator: Historical Development

LUF7244 emerged from rational drug design efforts focused on substituted benzophenones capable of allosterically modulating Kv11.1. Initial chemical optimization yielded derivatives with enhanced potency in displacing radiolabeled dofetilide ([3H]-dofetilide) binding. Notably, compound 9i demonstrated the highest affinity among early candidates, while 6k exhibited complex binding kinetics (pseudo-Hill coefficient ≠1), indicative of cooperative allosteric effects [5]. LUF7244 itself was characterized as a potent negative allosteric modulator (Ligand ID: 10447, GtoPdb), with a molecular weight of 366.08 g/mol and favorable Lipinski rule adherence (XLogP=3.6; H-bond acceptors=4; H-bond donors=1) [3].

Functional validation revealed a dual mechanism:

  • Allosteric Modulation: LUF7244 reduces the binding affinity of pore-blocking drugs (cisapride, dofetilide) for Kv11.1 [3].
  • Channel Activation: At 0.5–10 µM, LUF7244 concentration-dependently increases IKv11.1 amplitude by ~100% via inhibition of C-type inactivation, thereby accelerating channel recovery from inactivation [1] [4].

In vitro studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) demonstrated that LUF7244 (10 µM) shortened action potential duration (APD) by ~50% and completely suppressed dofetilide-induced EADs [1] [4]. This efficacy translated in vivo using the chronic atrioventricular block (CAVB) dog model—a paradigm of heightened TdP susceptibility. Intravenous LUF7244 (2.5 mg·kg−1·15 min−1) prevented dofetilide-induced TdP in 5 of 7 animals without normalizing QTc, underscoring its disease-specific action. Peak plasma levels (1.75–2.34 µM) aligned with effective in vitro concentrations [1] [2] [4]. Recent work also suggests LUF7244 rescues aberrant Kv11.1 trafficking in congenital and acquired Long QT Syndrome, expanding its potential beyond acute arrhythmia suppression [6].

Table 3: Key Research Findings for LUF7244

Model SystemConcentration/DoseKey EffectsOutcome
HEK293-hERG0.5–10 µM↑ IKv11.1 by inhibiting inactivation; no effect on IKIR2.1, INav1.5Validation of target specificity [1]
hiPSC-Cardiomyocytes10 µM↓ APD by ~50%; suppression of dofetilide-induced EADsRescue of human cellular electrophysiology [1] [4]
Canine Ventricular Cardiomyocytes10 µMDoubling of IKr; APD shorteningCross-species efficacy [1]
CAVB Dog Model (TdP)2.5 mg·kg−1·15 min−1 IVPrevention of TdP in 71% (5/7) of dogsIn vivo antiarrhythmic efficacy without QTc normalization [1] [2]

Compound Listing: LUF7244, LUF7346, Dofetilide, Cisapride, Astemizole, Sertindole, Compound 9i, Compound 6k, Compound 5e.

Properties

CAS Number

1416575-97-7

Product Name

LUF7244

IUPAC Name

2-(4-(3-Chlorobenzoyl)phenoxy)-N-(pyridin-3-yl)acetamide

Molecular Formula

C20H15ClN2O3

Molecular Weight

366.801

InChI

InChI=1S/C20H15ClN2O3/c21-16-4-1-3-15(11-16)20(25)14-6-8-18(9-7-14)26-13-19(24)23-17-5-2-10-22-12-17/h1-12H,13H2,(H,23,24)

InChI Key

KKKJYDOHVKIIQP-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CN=C1)COC2=CC=C(C(C3=CC=CC(Cl)=C3)=O)C=C2

Solubility

Soluble in DMSO

Synonyms

LUF7244; LUF-7244; LUF 7244

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.